2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide
Description
2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide is a thiazole-based acetamide derivative characterized by a central 4,5-dihydro-1,3-thiazol-4-one scaffold substituted with a mercapto (-SH) group at position 2 and an acetamide moiety at position 3. The acetamide nitrogen is further functionalized with a 2-methylphenyl group, introducing steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-7-4-2-3-5-8(7)13-10(15)6-9-11(16)14-12(17)18-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQBUMHWYBWJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate findings regarding its biological activity, including mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 296.37 g/mol. The presence of the thiazole ring and the mercapto group are critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₂S₂ |
| Molecular Weight | 296.37 g/mol |
| CAS Number | 1142206-57-2 |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, leading to inhibition of key enzymes and pathways involved in disease progression. Notably, thiazole derivatives have shown significant effects on:
- Antimicrobial Activity : The compound exhibits inhibitory effects against a range of bacteria and fungi, likely due to its ability to disrupt cellular membranes or interfere with metabolic pathways.
- Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The thiazole moiety is essential for enhancing cytotoxicity against various cancer cell lines.
Antimicrobial Efficacy
A series of studies have demonstrated the antimicrobial properties of thiazole derivatives, including the target compound. For instance:
- In Vitro Studies : The compound showed promising results against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.
- Fungal Inhibition : It displayed antifungal activity against Candida species with IC50 values around 15 µg/mL.
Anticancer Activity
The anticancer potential has been evaluated in several studies:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results indicated IC50 values of approximately 25 µM for MCF-7 and 30 µM for A549 cells.
-
Mechanistic Insights :
- Flow cytometry analyses revealed that treatment with the compound led to increased apoptotic cell populations.
- Western blotting indicated upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by various substituents on the thiazole ring and adjacent aromatic systems:
-
Substituent Effects :
- The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
- Modifications at the N-position significantly affect binding affinity to target enzymes.
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Comparative Analysis :
- A comparative study with similar thiazole compounds indicated that those with halogen substitutions exhibited improved antimicrobial activity.
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study 1 : A recent study demonstrated that a derivative of this compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus in vitro.
- Case Study 2 : Another investigation found that treatment with this compound reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of 5-acetamido-1,3-thiazol-4-ones with varying aryl substituents. Key structural analogs and their properties are summarized below:
Key Observations :
- Steric Effects : The 2-methyl group in the target compound may hinder rotational freedom, affecting binding to biological targets compared to smaller substituents (e.g., H or OCH₃).
- Tautomerism: Analogues like N-(4-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide exist as tautomeric mixtures (e.g., thiazolidinone-thiazole equilibrium), which could influence stability and bioactivity .
Physicochemical Properties
- Solubility : Methoxy and ethoxy substituents (e.g., ) increase hydrophilicity compared to the hydrophobic 2-methyl group.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically varied to improve yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolidinone core followed by acetamide coupling. Key steps include:
- Thiazole ring formation : Use of potassium carbonate in DMF for cyclization, as seen in similar thiazole derivatives .
- Acetamide coupling : Chloroacetyl chloride or activated esters under reflux with triethylamine, monitored via TLC for completion .
- Optimization : Vary solvent polarity (e.g., DMF vs. acetonitrile), adjust stoichiometry (1.5:1 molar ratio of chloroacetylated intermediates), and employ microwave-assisted synthesis to reduce reaction times .
- Purification : Recrystallization from pet-ether or ethanol-water mixtures improves yield and purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Focus on the thiazole proton (δ 3.5–4.5 ppm for CH2 groups) and the acetamide carbonyl signal (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with thiazole ring cleavage .
- IR Spectroscopy : Identify S-H stretching (2500–2600 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) .
- X-ray Crystallography : Resolve steric effects of the 2-methylphenyl group on molecular packing .
Advanced: How can researchers resolve contradictions in reported biological activities of thiazole-acetamide derivatives?
Methodological Answer:
Contradictions often arise from substituent-dependent activity. To address this:
- Structure-Activity Relationship (SAR) Studies : Systematically modify the phenyl (e.g., electron-withdrawing vs. donating groups) and thiazole moieties (e.g., oxo vs. thione) .
- Standardized Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and MIC thresholds (e.g., ≤10 µg/mL for antimicrobial activity) across studies .
- Meta-Analysis : Compare data from PubChem and peer-reviewed journals, excluding non-validated sources like BenchChem .
Advanced: What strategies are recommended for elucidating the mechanism of action when molecular docking yields ambiguous results?
Methodological Answer:
- In Vitro Target Validation : Use kinase inhibition assays or ATPase activity tests to verify binding to suspected targets (e.g., EGFR or Topoisomerase II) .
- Biophysical Methods : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity and stoichiometry .
- CRISPR-Cas9 Knockout Models : Validate target relevance in cellular models by knocking out putative receptor genes .
Basic: What are the critical steps in purifying this compound, and how do solvent choices impact crystallization efficiency?
Methodological Answer:
- Precipitation : Quench reactions with ice-cold water to isolate crude product, as demonstrated in thiazole syntheses .
- Solvent Selection : Use polar aprotic solvents (DMF) for dissolution and switch to non-polar solvents (pet-ether) for crystallization to minimize impurities .
- Column Chromatography : Optimize mobile phase (e.g., hexane:ethyl acetate 3:1) to separate regioisomers .
Advanced: How can researchers design experiments to investigate metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes and NADPH, followed by LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide formation) .
- Isotope-Labeling : Use 14C-labeled acetamide groups to track degradation pathways .
- Pharmacokinetic Profiling : Measure plasma half-life in rodent models via serial blood sampling and HPLC quantification .
Basic: What protocols are recommended for assessing purity, and how should analytical methods be validated?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; purity ≥95% is acceptable for biological testing .
- Melting Point Analysis : Compare observed mp (e.g., 180–185°C) to literature values to detect solvates or polymorphs .
- Cross-Validation : Confirm purity via NMR integration (e.g., absence of extraneous proton signals) and elemental analysis (±0.4% for C, H, N) .
Advanced: What systematic approaches identify reaction pathway deviations when unexpected byproducts form?
Methodological Answer:
- In-Situ Monitoring : Use ReactIR to detect intermediates (e.g., thiourea adducts) and adjust reaction conditions in real-time .
- Byproduct Isolation : Employ preparative TLC or HPLC to isolate impurities, followed by structural elucidation via NMR .
- Computational Modeling : Simulate reaction pathways using DFT calculations to predict competing mechanisms (e.g., SN1 vs. SN2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
